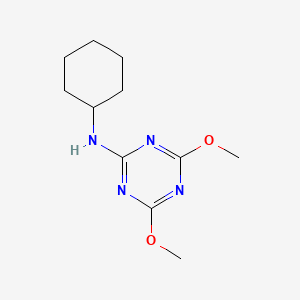![molecular formula C12H21ClN2O B14644377 N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea CAS No. 54187-21-2](/img/structure/B14644377.png)
N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea is a chemical compound with the molecular formula C12H21ClN2O This compound is known for its unique structure, which includes both cyclopropyl and chloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea typically involves the reaction of bis(2-methylcyclopropyl)methylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Bis(2-methylcyclopropyl)methylamine+2-chloroethyl isocyanate→N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学的研究の応用
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
N,N’-bis(2-chloroethyl)urea: Known for its use in chemotherapy as an alkylating agent.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another compound with similar structural features and applications in cancer treatment.
Uniqueness
N-[Bis(2-methylcyclopropyl)methyl]-N’-(2-chloroethyl)urea stands out due to its unique combination of cyclopropyl and chloroethyl groups, which confer distinct reactivity and potential applications. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
54187-21-2 |
|---|---|
分子式 |
C12H21ClN2O |
分子量 |
244.76 g/mol |
IUPAC名 |
1-[bis(2-methylcyclopropyl)methyl]-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C12H21ClN2O/c1-7-5-9(7)11(10-6-8(10)2)15-12(16)14-4-3-13/h7-11H,3-6H2,1-2H3,(H2,14,15,16) |
InChIキー |
BAHIBJDKKFYUAB-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(C2CC2C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


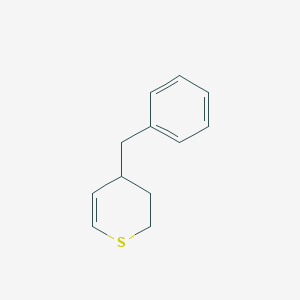
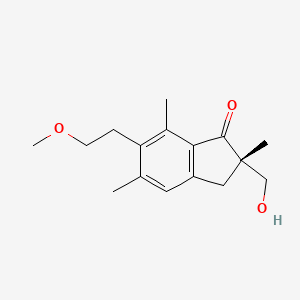
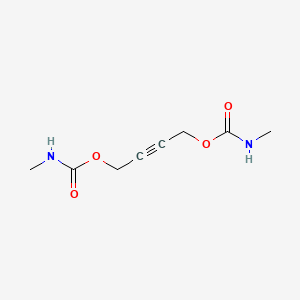
methanone](/img/structure/B14644315.png)
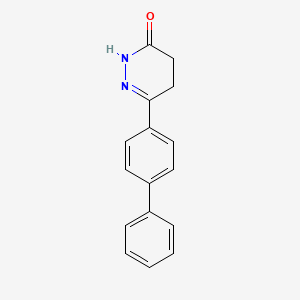
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
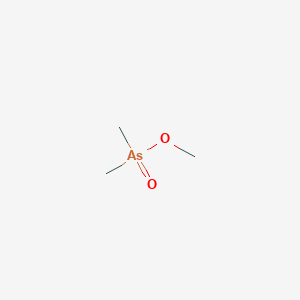
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
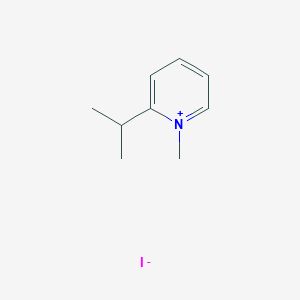

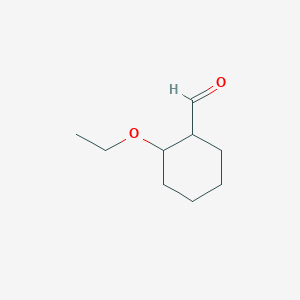
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
